N1-(thiophen-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
N1-(thiophen-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound featuring a thiophene ring, an oxazinan ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(thiophen-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the oxazinan ring: This can be achieved by reacting an appropriate amine with an epoxide under acidic or basic conditions.
Introduction of the tosyl group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.
Formation of the oxalamide linkage: This step involves the reaction of oxalyl chloride with the amine groups of the intermediate compounds, often in the presence of a base like triethylamine.
Attachment of the thiophene ring: This can be done through a nucleophilic substitution reaction where the thiophene derivative is introduced to the oxalamide intermediate.
Industrial Production Methods: Industrial production would likely follow similar synthetic routes but optimized for scale, including:
- Use of continuous flow reactors to improve reaction efficiency and yield.
- Implementation of automated purification systems to ensure high purity of the final product.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines under hydrogenation conditions.
Substitution: The tosyl group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the oxalamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(thiophen-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide would depend on its specific application. For instance:
In medicinal chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
In materials science: Its electronic properties could be exploited in the design of new conductive or semiconductive materials.
Comparison with Similar Compounds
N1-(thiophen-2-ylmethyl)-N2-(methyl)oxalamide: Lacks the oxazinan and tosyl groups, potentially altering its reactivity and applications.
N1-(phenylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide: Replaces the thiophene ring with a phenyl group, which may affect its electronic properties.
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-14-5-7-16(8-6-14)29(25,26)22-9-3-10-27-17(22)13-21-19(24)18(23)20-12-15-4-2-11-28-15/h2,4-8,11,17H,3,9-10,12-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZXWZVWPZHFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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